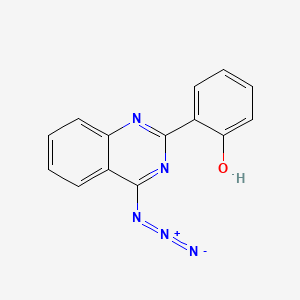
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane is a synthetic organic compound characterized by the presence of a trioxolane ring substituted with a methyl group and a tridecafluorohexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecafluorohexyl-substituted alkene with ozone, followed by reduction with a suitable reducing agent to form the trioxolane ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the compound. Industrial methods also focus on minimizing waste and energy consumption to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the trioxolane ring, forming simpler compounds.
Substitution: The methyl and tridecafluorohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trioxolane rings into complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and resistance to harsh conditions.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane involves its interaction with molecular targets and pathways in biological systems. The trioxolane ring can undergo cleavage to release reactive oxygen species (ROS), which can interact with cellular components, leading to antimicrobial and antiviral effects. The tridecafluorohexyl chain enhances the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane include:
- 3-Methyl-5-(trifluoromethyl)-1,2,4-trioxolane
- 3-Methyl-5-(pentafluoroethyl)-1,2,4-trioxolane
- 3-Methyl-5-(heptafluoropropyl)-1,2,4-trioxolane
Uniqueness
The uniqueness of this compound lies in its long tridecafluorohexyl chain, which imparts distinct chemical and physical properties compared to shorter fluorinated chains. This results in enhanced stability, bioavailability, and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
63967-44-2 |
|---|---|
Formule moléculaire |
C9H5F13O3 |
Poids moléculaire |
408.11 g/mol |
Nom IUPAC |
3-methyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C9H5F13O3/c1-2-23-3(25-24-2)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2-3H,1H3 |
Clé InChI |
IZCBUFCDNCPBJM-UHFFFAOYSA-N |
SMILES canonique |
CC1OC(OO1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)



![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)

![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)






![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
